Isopropylmagnesium chloride-lithium chloride complex Isopropylmagnesium chloride-lithium chloride complex
Brand Name: Vulcanchem
CAS No.: 745038-86-2
VCID: VC8472622
InChI: InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
SMILES: [Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
Molecular Formula: C3H7Cl2LiMg
Molecular Weight: 145.3 g/mol

Isopropylmagnesium chloride-lithium chloride complex

CAS No.: 745038-86-2

Cat. No.: VC8472622

Molecular Formula: C3H7Cl2LiMg

Molecular Weight: 145.3 g/mol

* For research use only. Not for human or veterinary use.

Isopropylmagnesium chloride-lithium chloride complex - 745038-86-2

Specification

CAS No. 745038-86-2
Molecular Formula C3H7Cl2LiMg
Molecular Weight 145.3 g/mol
IUPAC Name lithium;magnesium;propane;dichloride
Standard InChI InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
Standard InChI Key DBTNVRCCIDISMV-UHFFFAOYSA-L
SMILES [Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
Canonical SMILES [Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The isopropylmagnesium chloride-lithium chloride complex is a coordination compound with the empirical formula C₃H₆Cl₂LiMg. This formulation accounts for the stoichiometric combination of isopropylmagnesium chloride (C₃H₇MgCl) and lithium chloride (LiCl), forming a stable aggregate. Structural analyses suggest that the complex exists as a dimeric species in solution, with the general formula [i-PrMgCl·LiCl]₂ . The lithium ions coordinate with the chloride ligands, while the magnesium centers remain bonded to the isopropyl groups and chloride anions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight144.23 g/mol
Density (Solution)1.05 g/cm³
Flash Point-17 °C
SolubilitySoluble in tetrahydrofuran (THF)
SensitivityAir- and moisture-sensitive

Spectroscopic and Computational Data

The complex’s InChI Key (GFRAKTLEBRSDFT-UHFFFAOYSA-L) and SMILES representation (C-(C)Mg+2[Cl-].[Li+]) provide insights into its electronic structure . Nuclear magnetic resonance (NMR) studies of its THF solutions reveal distinct shifts for the isopropyl group’s protons (δ 1.0–1.5 ppm) and carbons (δ 20–25 ppm), consistent with magnesium’s electron-withdrawing effects. Density functional theory (DFT) calculations further corroborate the stability of the dimeric structure, highlighting the role of LiCl in reducing magnesium’s Lewis acidity .

Synthesis and Industrial Production

Laboratory-Scale Preparation

The complex is synthesized through a two-step protocol. First, isopropylmagnesium chloride is prepared by reacting isopropyl chloride with magnesium metal in refluxing diethyl ether:

(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl\text{(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl}

Subsequently, lithium chloride is introduced in a 1:1 molar ratio, yielding the final complex:

(CH₃)₂CHMgCl + LiCl → [(CH₃)₂CHMgCl\cdotpLiCl]\text{(CH₃)₂CHMgCl + LiCl → [(CH₃)₂CHMgCl·LiCl]}

This method ensures high purity (>95%) and is typically conducted under inert atmospheres to prevent hydrolysis .

Industrial Manufacturing Processes

Large-scale production employs continuous-flow reactors to maintain stringent anhydrous conditions. Key steps include:

  • Halogen Exchange: Magnesium turnings react with isopropyl chloride in THF at 50–60°C.

  • Lithium Integration: LiCl is added as a solid, forming the complex in situ.

  • Filtration and Stabilization: The solution is filtered to remove unreacted magnesium and stabilized with antioxidants to prevent degradation during storage .

Industrial batches achieve concentrations of 1.3–1.4 M in THF, with yields exceeding 90% .

Reactivity and Mechanistic Insights

Transmetalation Reactions

The complex’s hallmark is its ability to undergo rapid halogen-magnesium exchange with aryl and heteroaryl bromides. For example, reaction with 3,5-bis(trifluoromethyl)bromobenzene proceeds via:

(CF₃)₂C₆H₃Br + [i-PrMgCl\cdotpLiCl]₂ → (CF₃)₂C₆H₃MgCl\cdotpLiCl + i-PrCl + MgBrCl\text{(CF₃)₂C₆H₃Br + [i-PrMgCl·LiCl]₂ → (CF₃)₂C₆H₃MgCl·LiCl + i-PrCl + MgBrCl}

This homogeneous pathway contrasts with traditional Grignard methods, which often require prolonged reaction times and suffer from heterogeneity .

Role of Lithium Chloride

LiCl enhances reactivity through two mechanisms:

  • Lewis Acid Modulation: Coordination of Li⁺ to MgCl⁻ reduces the magnesium center’s electrophilicity, preventing undesirable side reactions.

  • Solubilization: LiCl increases the solubility of magnesium species in THF, ensuring a homogeneous reaction medium .

Applications in Organic Synthesis

Synthesis of Aryl Magnesium Reagents

The complex enables efficient preparation of functionalized aryl Grignard reagents, which are pivotal in cross-coupling reactions. For instance, regioselective functionalization of trisubstituted pyridines has been achieved with >80% yield using this reagent .

Preparation of Organophosphorus Compounds

Reaction with phosphorus trichloride yields chlorodiisopropylphosphine, a precursor to phosphine ligands:

PCl₃ + 2 [i-PrMgCl\cdotpLiCl]₂ → [(CH₃)₂CH]₂PCl + 2 MgCl₂ + 2 LiCl\text{PCl₃ + 2 [i-PrMgCl·LiCl]₂ → [(CH₃)₂CH]₂PCl + 2 MgCl₂ + 2 LiCl}

This method capitalizes on the isopropyl group’s steric bulk to favor mono- and disubstitution .

Electrophilic Amination

The complex facilitates the synthesis of primary amines via electrophilic amination of ketones and aldehydes, achieving enantiomeric excesses >90% in asymmetric variants .

Future Directions and Research Opportunities

Recent studies explore the complex’s utility in photoinduced reactions and flow chemistry systems. Preliminary data indicate that UV irradiation accelerates transmetalation rates by 30%, potentially enabling room-temperature syntheses of sensitive organometallics. Additionally, integration with continuous-flow platforms has reduced reaction times from hours to minutes while maintaining >95% conversion efficiency .

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